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Compound of Interest

Compound Name: Tos-O-C4-NH-Boc

Cat. No.: B3048755 Get Quote

An Application Note and Detailed Protocol for the Synthesis of tert-Butyl (4-

(tosyloxy)butyl)carbamate (Tos-O-C4-NH-Boc)

Application Notes
Introduction

The compound tert-butyl (4-(tosyloxy)butyl)carbamate, herein referred to as Tos-O-C4-NH-
Boc, is a versatile bifunctional linker molecule of significant interest to researchers in medicinal

chemistry and drug development. This molecule incorporates three key features: a tosylate

group, a flexible four-carbon alkyl chain, and a Boc-protected amine. The tosylate serves as an

excellent leaving group, facilitating nucleophilic substitution reactions, while the Boc-protected

amine provides a latent nucleophile that can be deprotected under acidic conditions for

subsequent coupling reactions.[1] This dual functionality allows for the sequential and

controlled introduction of different molecular fragments, making it a valuable building block in

the synthesis of more complex molecules, including linkers for antibody-drug conjugates

(ADCs), PROTACs, and other targeted therapeutic agents.

Principle

The synthesis of Tos-O-C4-NH-Boc is typically achieved in a two-step process starting from 4-

amino-1-butanol. The first step involves the chemoselective protection of the primary amine

with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).[2][3][4] This

protection is crucial to prevent the amine from reacting in the subsequent tosylation step. The
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second step is the conversion of the primary alcohol into a tosylate by reacting it with p-

toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as

triethylamine or pyridine.[5][6] The tosylate group is a significantly better leaving group than the

original hydroxyl group, thus "activating" this position for subsequent coupling reactions.[1]

Experimental Protocols
Materials and Equipment

4-Amino-1-butanol

Di-tert-butyl dicarbonate (Boc₂O)

p-Toluenesulfonyl chloride (TsCl)

Triethylamine (Et₃N) or Pyridine

4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

Dichloromethane (DCM), anhydrous

Tetrahydrofuran (THF), anhydrous

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Hydrochloric acid (HCl), 1 M aqueous solution

Brine (saturated NaCl aqueous solution)

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Round-bottom flasks

Magnetic stirrer and stir bars

Ice bath

Separatory funnel

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://organic-synthesis.com/alcohol-to-tosylate-using-tosyl-cl-base/
https://www.rsc.org/suppdata/ob/b9/b915797b/b915797b.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6264569/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Rotary evaporator

Thin Layer Chromatography (TLC) plates and chamber

Standard laboratory glassware and consumables

Protocol 1: Synthesis of tert-Butyl (4-hydroxybutyl)carbamate

This protocol details the N-Boc protection of 4-amino-1-butanol.

To a round-bottom flask, add 4-amino-1-butanol (1.0 eq.) and dissolve it in a suitable solvent

such as a mixture of THF and water.

Cool the solution to 0 °C in an ice bath.

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) to the solution.

Slowly add an aqueous solution of sodium bicarbonate (or another suitable base like sodium

hydroxide) to maintain a basic pH.[3][7]

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Once the reaction is complete, remove the organic solvent using a rotary evaporator.

Extract the aqueous residue with ethyl acetate or DCM (3 x volume of aqueous layer).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate, which can

be purified by column chromatography if necessary.

Protocol 2: Synthesis of tert-Butyl (4-(tosyloxy)butyl)carbamate (Tos-O-C4-NH-Boc)

This protocol describes the tosylation of the hydroxyl group of the Boc-protected amino alcohol.
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Dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM)

in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[5][6]

Cool the solution to 0 °C using an ice bath.

Add triethylamine (Et₃N, 1.5 eq.) or pyridine (1.5 eq.) to the solution, followed by a catalytic

amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.), if desired.[5][6]

Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise to the stirred solution,

ensuring the temperature remains at 0 °C.[5]

Continue stirring the reaction at 0 °C for 4 hours, then allow it to warm to room temperature

and stir for an additional 2-12 hours.[5]

Monitor the reaction progress by TLC.

Upon completion, dilute the reaction mixture with DCM.

Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and

brine.[5]

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography to yield pure tert-butyl (4-

(tosyloxy)butyl)carbamate.

Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of tert-Butyl (4-

hydroxybutyl)carbamate
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Parameter Condition Reference

Starting Material 4-Amino-1-butanol -

Reagents
Di-tert-butyl dicarbonate

(Boc₂O)
[3][4]

Base
Sodium bicarbonate, Sodium

hydroxide
[3][7]

Solvent
THF/Water, Dioxane/Water,

Acetonitrile
[3]

Temperature 0 °C to Room Temperature [3]

Reaction Time 12-24 hours -

Typical Yield >90% [3]

Table 2: Summary of Reaction Conditions for the Synthesis of tert-Butyl (4-

(tosyloxy)butyl)carbamate

Parameter Condition Reference

Starting Material
tert-Butyl (4-

hydroxybutyl)carbamate
-

Reagents
p-Toluenesulfonyl chloride

(TsCl)
[1][5]

Base Triethylamine (Et₃N), Pyridine [1][5][6]

Catalyst (Optional)
4-Dimethylaminopyridine

(DMAP)
[6]

Solvent
Dichloromethane (DCM), THF,

Toluene
[5]

Temperature 0 °C to Room Temperature [5][8]

Reaction Time 4-16 hours [5]

Typical Yield 80-95% [8]
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Step 1: Boc Protection

Step 2: Tosylation

4-Amino-1-butanol

Boc Protection

Boc2O Base

tert-Butyl
(4-hydroxybutyl)carbamate

Tosylation

TsCl Et3N or Pyridine

Tos-O-C4-NH-Boc
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Tosylation Reaction Mechanism

R-OH
(Boc-NH-C4-OH)

Nucleophilic attack
of alcohol on sulfur

Ts-Cl

Pyridine (Base)

Deprotonation
by base

Oxonium Intermediate
[R-O(H)-Ts]⁺Cl⁻

R-OTs
(Tos-O-C4-NH-Boc) [Pyridine-H]⁺Cl⁻

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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